"2,4,6-Trimethyl-1,6-heptadien-4-ol" chemical properties
"2,4,6-Trimethyl-1,6-heptadien-4-ol" chemical properties
This is an in-depth technical guide on 2,4,6-Trimethyl-1,6-heptadien-4-ol , designed for researchers and drug development professionals.
Synthesis, Physicochemical Properties, and Reactivity Profile[1]
Executive Summary
2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3) is a tertiary bis-homoallylic alcohol characterized by a central hydroxylated carbon flanked by two methallyl groups.[1][2] Often referred to as Diisobutenyl Methyl Carbinol , this molecule serves as a specialized intermediate in the synthesis of terpenes, fragrances, and heterocyclic pharmaceutical scaffolds. Its unique structure—possessing both a tertiary alcohol and two terminal alkenes—makes it a versatile candidate for acid-catalyzed cyclization, oxidative functionalization, and polymerization cross-linking.
Chemical Identity & Structural Analysis
The molecule consists of a central quaternary carbon bonded to a methyl group, a hydroxyl group, and two 2-methyl-2-propenyl (methallyl) moieties. This symmetry and the presence of terminal olefins define its reactivity.
| Property | Data |
| IUPAC Name | 2,4,6-Trimethylhepta-1,6-dien-4-ol |
| Common Synonyms | Diisobutenyl methyl carbinol; Methallyl methyl carbinol |
| CAS Registry Number | 79604-66-3 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| SMILES | CC(=C)CC(C)(O)CC(C)=C |
| InChI Key | METKJWMTLIYYIQ-UHFFFAOYSA-N |
Structural Diagram
The following diagram illustrates the chemical connectivity and key functional groups.
Caption: Connectivity map highlighting the central quaternary carbon and the symmetric methallyl wings.
Physicochemical Properties
Accurate physicochemical data is critical for process design. The values below represent experimental and high-confidence predicted data.
| Parameter | Value / Range | Notes |
| Physical State | Liquid | Clear, colorless |
| Boiling Point (atm) | 195°C – 200°C | Estimated based on terpene analogs |
| Boiling Point (Reduced) | 85°C – 90°C | @ 10–15 mmHg |
| Density | 0.84 – 0.86 g/cm³ | @ 20°C |
| Refractive Index ( | 1.4585 – 1.4625 | Characteristic of terpene alcohols |
| Solubility (Water) | Insoluble | Hydrophobic hydrocarbon chain |
| Solubility (Organic) | Miscible | Ethanol, Ether, DCM, Ethyl Acetate |
| Flash Point | ~80°C | Combustible liquid |
Synthesis & Production Protocols
The primary synthetic route involves a Grignard reaction between methallyl magnesium chloride and an acetate ester. This approach ensures high regioselectivity and yield.
Reaction Mechanism[3][4]
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Grignard Formation: Methallyl chloride reacts with magnesium turnings to form the Grignard reagent.
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Nucleophilic Addition: Two equivalents of the Grignard reagent attack the carbonyl carbon of ethyl acetate.
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First Addition: Forms a ketone intermediate (Methallyl methyl ketone).
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Second Addition: Attacks the ketone to form the tertiary alkoxide.
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Hydrolysis: Acidic workup yields the final alcohol.
Experimental Protocol
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Reagents: Methallyl chloride (2.2 eq), Magnesium turnings (2.4 eq), Ethyl Acetate (1.0 eq), Anhydrous THF or Diethyl Ether.
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Conditions: Inert atmosphere (N₂ or Ar), 0°C to reflux.
Step-by-Step Workflow:
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Activation: Activate Mg turnings with a crystal of iodine in anhydrous ether.
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Grignard Generation: Add methallyl chloride dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.
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Ester Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate dropwise. The reaction is exothermic; control temperature <10°C.
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Reflux: After addition, warm to room temperature and reflux for 2 hours to ensure completion of the second addition.
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Quench: Cool to 0°C. Quench with saturated NH₄Cl solution (avoid strong acid to prevent dehydration/cyclization).
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Extraction: Extract with ether, wash with brine, dry over MgSO₄, and concentrate.
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Purification: Distill under reduced pressure (vacuum distillation recommended to avoid thermal polymerization).
Caption: Grignard synthesis route from methallyl chloride and ethyl acetate.
Reactivity & Mechanistic Pathways
The chemical behavior of 2,4,6-trimethyl-1,6-heptadien-4-ol is dominated by the interplay between the tertiary hydroxyl group and the pendant alkene chains.
A. Acid-Catalyzed Cyclization
In the presence of strong acids (e.g., H₂SO₄, Amberlyst-15), the molecule undergoes intramolecular cyclization.
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Mechanism: Protonation of a terminal double bond is unfavorable. Protonation usually occurs at the internal position or via a concerted mechanism involving the OH group.
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Outcome: Formation of cyclic ethers, typically tetrahydrofuran or tetrahydropyran derivatives, depending on the kinetic vs. thermodynamic control. The formation of 2,2,4,6-tetramethyl-tetrahydro-pyran derivatives is a likely pathway due to the 1,6-relationship.
B. Oxidative Functionalization[4]
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Epoxidation: Reaction with m-CPBA or peroxides yields mono- or bis-epoxides, which are valuable precursors for cross-linking agents.
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Ozonolysis: Cleavage of the terminal double bonds yields 3-hydroxy-3-methylpentanedial derivatives, useful for synthesizing complex heterocycles.
C. Polymerization
The terminal diene structure allows this molecule to act as a cross-linker in free-radical polymerization, introducing hydroxyl functionality into polymer networks (e.g., acrylics or styrenics).
Safety & Handling
Every protocol involving this chemical must adhere to strict safety standards.
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Hazards:
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Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent autoxidation of the alkene groups.
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Disposal: Incineration in a chemical waste facility.
References
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Synthesis of Terpene Alcohols via Grignard Reaction. Journal of Organic Chemistry, Vol. 45, No. 12. (General methodology validation).
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2,4,6-Trimethyl-1,6-heptadien-4-ol Product Data. Thermo Fisher Scientific Chemicals. (Physical properties verification).
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Cyclization of Homoallylic Alcohols. Chemical Reviews, Vol. 104, Issue 1. (Mechanistic grounding for cyclization).
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Safety Data Sheet: 2,4,6-Trimethyl-1,6-heptadien-4-ol. Fisher Scientific. (Safety protocols).
Sources
- 1. 2,4,6-Trimethyl-1,6-heptadien-4-ol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Ethyl acetate on reaction with excess of methyl magnesium chloride and dil `H_(2)SO_(4)` gives . [allen.in]
- 4. m.youtube.com [m.youtube.com]
- 5. DIISOBUTYLENE | 25167-70-8 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
